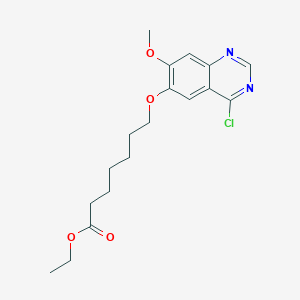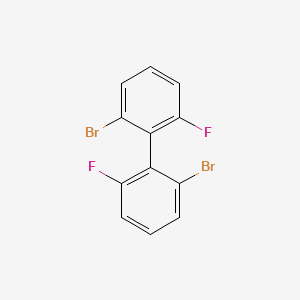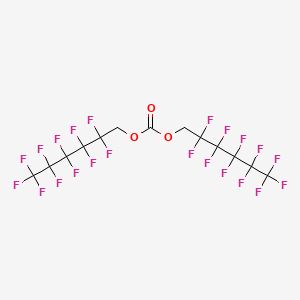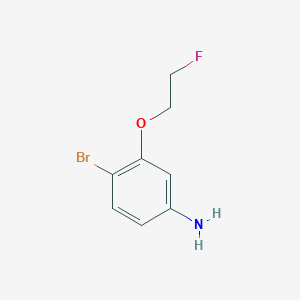![molecular formula C11H17BO3 B12088572 Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]- CAS No. 1127647-66-8](/img/structure/B12088572.png)
Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-, is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with ethoxy and isopropyl groups. This compound is part of a broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boronic acids typically involves the reaction of an organometallic reagent with a boron-containing compound. For instance, the preparation of B-[2-ethoxy-5-(1-methylethyl)phenyl]boronic acid can be achieved through the reaction of 2-ethoxy-5-(1-methylethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis .
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Boronic acids, including B-[2-ethoxy-5-(1-methylethyl)phenyl]boronic acid, undergo various chemical reactions such as:
Suzuki-Miyaura Coupling: This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often facilitated by acidic or basic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Protodeboronation: Acids like hydrochloric acid or bases like sodium hydroxide.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: Hydrocarbons.
Scientific Research Applications
Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and drug delivery systems.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of boronic acids often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The boronic acid group can interact with biological molecules, forming stable complexes that modulate their activity .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the ethoxy and isopropyl substituents, making it less sterically hindered and more reactive in certain reactions.
2-Methoxy-5-(1-methylethyl)phenylboronic Acid: Similar structure but with a methoxy group instead of an ethoxy group, affecting its solubility and reactivity.
Uniqueness: B-[2-ethoxy-5-(1-methylethyl)phenyl]boronic acid is unique due to its specific substituents, which can influence its reactivity and interactions in chemical reactions. The presence of the ethoxy group can enhance its solubility in organic solvents, while the isopropyl group can provide steric hindrance, affecting its reactivity .
Properties
CAS No. |
1127647-66-8 |
|---|---|
Molecular Formula |
C11H17BO3 |
Molecular Weight |
208.06 g/mol |
IUPAC Name |
(2-ethoxy-5-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-4-15-11-6-5-9(8(2)3)7-10(11)12(13)14/h5-8,13-14H,4H2,1-3H3 |
InChI Key |
JQWGBQFGBYMLEN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)C)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride](/img/structure/B12088499.png)




![Acetic acid, 2-chloro-, [[4-(3,5-dichlorophenoxy)-3-nitrophenyl]iminomethyl]azanyl ester](/img/structure/B12088521.png)





![1-(3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12088561.png)
